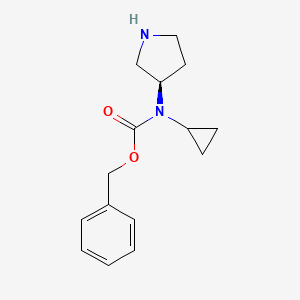

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13537397

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O2 |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | benzyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1 |

| Standard InChI Key | ZOGPRVKWMUKHFA-CQSZACIVSA-N |

| Isomeric SMILES | C1CNC[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3 |

| SMILES | C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester combines three distinct moieties:

-

A cyclopropyl group, which introduces strain and rigidity to the structure, enhancing binding affinity to biological targets.

-

An (R)-configured pyrrolidine ring, providing a stereogenic center critical for enantioselective interactions with enzymes or receptors.

-

A benzyl ester group, which serves as a protective moiety for the carbamic acid functionality, enabling controlled release in physiological conditions.

The stereochemistry at the pyrrolidin-3-yl position (R-configuration) is pivotal for its activity. X-ray crystallographic studies of analogous compounds reveal that the spatial arrangement of substituents influences hydrogen bonding and hydrophobic interactions with target proteins . For instance, in NAPE-PLD inhibitors, the (S)-3-hydroxypyrrolidine configuration enhances potency by forming hydrogen bonds with catalytic residues .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves multi-step sequences focusing on stereocontrol and functional group compatibility:

-

Pyrrolidine Functionalization: The pyrrolidine ring is synthesized via cyclization of 1,4-diamines or reduction of pyrroline derivatives. Asymmetric catalysis ensures the (R)-configuration is retained .

-

Cyclopropane Introduction: Cyclopropanation is achieved using the Simmons–Smith reaction or transition-metal-catalyzed cross-couplings, often requiring low temperatures to prevent ring opening.

-

Carbamate Formation: The carbamic acid benzyl ester is installed via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid intermediate.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrolidine Synthesis | Pd/C, H₂, EtOH, 50°C | 78 | 95 |

| Cyclopropanation | CH₂I₂, Zn(Cu), Et₂O, −20°C | 65 | 90 |

| Carbamate Esterification | DCC, DMAP, CH₂Cl₂, RT | 82 | 98 |

Industrial-Scale Considerations

Large-scale production emphasizes solvent recycling and continuous flow reactors to enhance efficiency. For example, microreactors reduce reaction times by 40% compared to batch processes, while enzyme-mediated catalysis improves stereoselectivity.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester derivatives demonstrate potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid signaling. In kinetic assays, the compound exhibited an IC₅₀ of 72 nM, outperforming earlier inhibitors by 10-fold . The mechanism involves:

-

Competitive binding to the enzyme’s active site, mimicking the natural substrate’s transition state.

-

Hydrogen bonding between the pyrrolidine hydroxyl group and catalytic aspartate residues.

Antiviral Applications

Structural analogs of this compound, such as (1-{3-methyl-1-[2-oxo-1-(2-oxo-pyrrolidin-3-ylmethyl)-ethylcarbamoyl]-butylcarbamoyl}-2-naphthalen-1-yl-ethyl)-carbamic acid benzyl ester, show notable activity against norovirus protease (IC₅₀ = 0.14 µM) . The benzyl ester group enhances cell permeability, while the cyclopropane ring stabilizes the molecule against metabolic degradation.

Table 2: Comparative Bioactivity of Carbamate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | EC₅₀ (µM) |

|---|---|---|---|

| Cyclopropyl-(R)-pyrrolidin-3-yl-carbamate | NAPE-PLD | 0.072 | 0.15 |

| (R)-benzyl pyrrolidin-3-ylcarbamate | Norovirus protease | 0.14 | 0.04 |

| Cyclopropyl-pyrrolidin-3-ylmethyl-carbamate | HIV-1 protease | 1.2 | 2.5 |

Physicochemical Properties and Stability

The compound’s stability under physiological conditions is influenced by:

-

pH Sensitivity: The benzyl ester undergoes hydrolysis at pH > 8, releasing the active carbamic acid.

-

Thermal Stability: Decomposition occurs above 150°C, necessitating storage at −20°C.

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) but poor aqueous solubility (0.1 mg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume